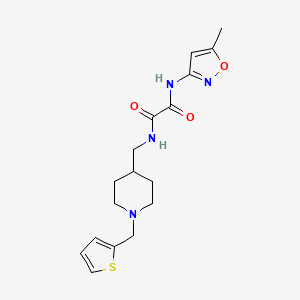

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12-9-15(20-24-12)19-17(23)16(22)18-10-13-4-6-21(7-5-13)11-14-3-2-8-25-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLFUAMZYKNBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 348.4 g/mol. Its structure features a combination of an isoxazole ring and a thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 946303-08-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

- Preparation of Intermediates : Synthesis of thiophene and isoxazole intermediates.

- Coupling Reaction : The intermediates are coupled through reactions involving coupling agents like EDCI or DCC.

- Final Oxalamide Formation : The final product is obtained by forming the oxalamide linkage.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties : Studies have shown that derivatives of oxalamides can possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways, making them candidates for anti-inflammatory therapies.

Mechanism of Action : The specific mechanisms by which this compound exerts its biological effects may involve interaction with enzymes or receptors, modulating their activities. This could lead to downstream effects in various biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition at certain concentrations.

- Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : The cytotoxic effects on cancer cell lines were assessed, revealing that the compound selectively inhibited the proliferation of specific cancer cells while sparing normal cells.

Comparison with Similar Compounds

Key Structural and Functional Insights:

- Substituent Impact: The target compound’s thiophen-2-ylmethyl-piperidine group distinguishes it from analogs with pyran (), thiopyran (), or indole () moieties.

- Bioactivity Gaps : While BNM-III-170 () and 4-chlorophenyl-thiazol derivatives () show antiviral activity, the target compound’s efficacy remains unverified.

- Synthetic Feasibility : Analogs in and were synthesized with moderate yields (36–55%) and high purity (>95% HPLC), suggesting feasible routes for the target compound’s production.

Pharmacological Data

- Antiviral Activity: 4-Chlorophenyl-thiazol oxalamides () inhibit HIV entry by targeting the CD4-binding site, with EC₅₀ values in the nanomolar range .

- Umami Agonists : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () demonstrates the functional versatility of oxalamides, though unrelated to antiviral applications .

Notes and Limitations

- Structural Diversity : While piperidine and isoxazole are common in drug discovery, the thiophen-2-ylmethyl group’s impact on toxicity or off-target effects requires further study.

- Contradictions : and highlight oxalamides as flavoring agents, underscoring the need for context-specific evaluation (e.g., antiviral vs. culinary applications).

Q & A

Basic: What are the key synthetic steps and optimization strategies for N1-(5-methylisoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?

The synthesis involves three critical steps:

Isoxazole Ring Formation : Cyclization of precursors (e.g., β-keto esters) under acidic/basic conditions to yield the 5-methylisoxazole moiety .

Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce the thiophene group. For example, coupling thiophene-2-carbaldehyde with piperidin-4-ylmethanol via reductive amination .

Oxalamide Linkage : Reacting the isoxazole and piperidine intermediates with oxalyl chloride or activated oxalate derivatives in anhydrous solvents (e.g., DCM) under nitrogen .

Optimization : Use catalysts like DMAP for oxalamide coupling, and optimize reaction time/temperature via TLC monitoring. Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

- NMR :

- ¹H NMR : Identify isoxazole protons (δ 6.1–6.3 ppm for C-H) and thiophene protons (δ 7.2–7.4 ppm). Piperidine methylene groups appear as multiplets (δ 2.5–3.5 ppm) .

- ¹³C NMR : Oxalamide carbonyls (δ 160–165 ppm), isoxazole carbons (δ 95–110 ppm), and thiophene carbons (δ 125–140 ppm) .

- IR : Confirm oxalamide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 403.18) .

Advanced: How to resolve contradictory spectroscopic data, such as unexpected splitting in NMR signals?

Contradictions may arise from:

- Dynamic Rotamerism : Piperidine methylene groups (δ 2.5–3.5 ppm) may split due to restricted rotation. Use variable-temperature NMR to observe coalescence at elevated temperatures .

- Impurity Peaks : Trace solvents (e.g., DMSO) or unreacted intermediates can mimic signals. Confirm via 2D NMR (COSY, HSQC) and compare with synthetic intermediates .

- Tautomerism : Isoxazole-thiophene interactions may shift proton environments. Computational modeling (DFT) can predict dominant tautomers .

Advanced: What computational methods predict biological targets or binding modes for this compound?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The thiophene and isoxazole moieties often interact with hydrophobic pockets, while the oxalamide forms hydrogen bonds .

- MD Simulations : Simulate binding stability in GROMACS (50 ns runs, AMBER force field). Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- Pharmacophore Modeling : Match the compound’s features (H-bond acceptors, aromatic rings) to known inhibitors using Schrödinger’s Phase .

Advanced: How to design in vitro assays to evaluate anti-inflammatory or anticancer activity?

- Cell Viability Assays : Use MTT or Resazurin in cancer cell lines (e.g., HeLa, MCF-7). Test concentrations (1–100 μM) and compare to controls (e.g., cisplatin) .

- Enzyme Inhibition : Screen against COX-2 (anti-inflammatory) or HDACs (anticancer) via fluorometric assays. IC50 values are calculated using nonlinear regression (GraphPad Prism) .

- Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining. Validate via Western blot (caspase-3, PARP cleavage) .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies :

- Thermal Stability : Store at 40–60°C for 1–4 weeks. Use DSC/TGA to detect melting point shifts or decomposition .

Advanced: What strategies elucidate reaction mechanisms for unexpected byproducts during synthesis?

- Isolation and Characterization : Purify byproducts via prep-HPLC. Use HRMS and 2D NMR to identify structures (e.g., dimerization products) .

- Kinetic Studies : Vary reagent stoichiometry (e.g., oxalyl chloride excess) to track intermediate formation. Quench reactions at intervals and analyze via LC-MS .

- Computational Insights : Calculate transition states (Gaussian 09) for proposed pathways. Compare activation energies to determine feasibility .

Advanced: How to evaluate selectivity for biological targets (e.g., kinases vs. GPCRs)?

- Panel Screening : Test against a kinase inhibitor library (e.g., Eurofins) and GPCR-focused panels (β-arrestin assays) .

- Selectivity Index : Calculate IC50 ratios between primary targets and off-targets (e.g., SI = IC50(Target A)/IC50(Target B)). Values >10 indicate high selectivity .

- Structural Analysis : Overlay binding poses (PyMOL) to identify critical residues (e.g., ATP-binding site vs. allosteric GPCR pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.